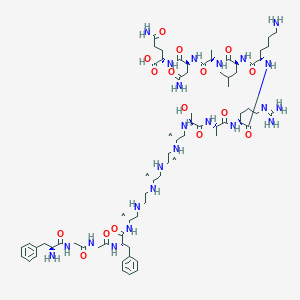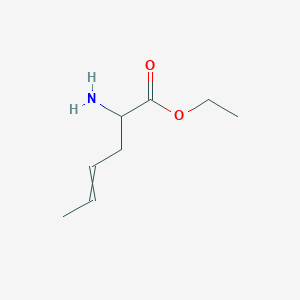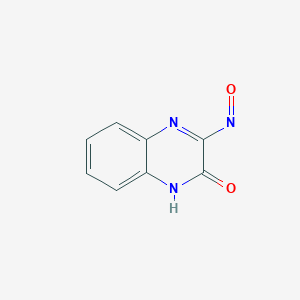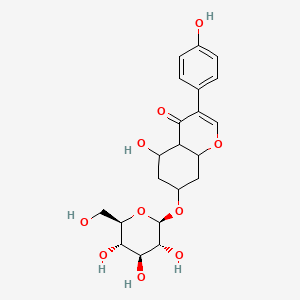
Genistine;Genistoside;Genistein 7-O--D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Genistin is a naturally occurring isoflavonoid glycoside predominantly found in soybeans and other soy-based foods . It is the 7-O-glycoside of genistein, a highly biologically active isoflavonoid . Genistin is known for its numerous beneficial pharmacological actions, including antioxidant, antiapoptotic, antiobesity, hepatoprotective, neuroprotective, and antimicrobial activities . It is particularly noted for its phytoestrogenic effects, making it advantageous for women’s health, especially in the treatment of postmenopausal symptoms, osteoporosis, and certain types of cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Genistin can be synthesized through various methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of genistein. This process typically requires the use of glycosyl donors and catalysts under specific reaction conditions . For example, the Suzuki–Miyaura coupling reaction of 3-iodochromone with suitable boronic acids or aryl boronic esters has been used to synthesize genistein and its analogs .
Industrial Production Methods
Industrial production of genistin often involves the extraction and purification from natural sources, primarily soybeans. The process includes steps such as solvent extraction, filtration, and crystallization to isolate and purify genistin . Additionally, biotransformation methods using immobilized enzymes in bioreactors have been developed to enhance the efficiency and yield of genistin production .
Analyse Chemischer Reaktionen
Types of Reactions
Genistin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of genistin results in the release of genistein, the aglycone form, which is more biologically active . Oxidation reactions can modify the structure of genistin, potentially altering its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving genistin include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and glycosyl donors for glycosylation . Reaction conditions such as temperature, pH, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major product formed from the hydrolysis of genistin is genistein . Oxidation reactions can lead to various oxidized derivatives of genistin, which may have different biological activities .
Wissenschaftliche Forschungsanwendungen
Genistin has a wide range of scientific research applications across various fields:
Wirkmechanismus
Genistin exerts its effects through various molecular targets and pathways. It acts as a phytoestrogen, binding to estrogen receptors and modulating the transcription of estrogen-responsive genes . This interaction can influence cell growth, differentiation, and apoptosis . Additionally, genistin inhibits protein-tyrosine kinase and topoisomerase-II activities, which are involved in cell proliferation and DNA replication . These mechanisms contribute to its anticancer and cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Genistin is structurally similar to other isoflavonoid glycosides such as daidzin and glycitin . These compounds share similar biological activities, including antioxidant and phytoestrogenic effects . genistin is unique in its specific glycosylation pattern and its potent effects on certain health conditions, such as postmenopausal symptoms and certain types of cancer . The similar compounds include:
Eigenschaften
Molekularformel |
C21H26O10 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-5-13(24)16-14(6-11)29-8-12(17(16)25)9-1-3-10(23)4-2-9/h1-4,8,11,13-16,18-24,26-28H,5-7H2/t11?,13?,14?,15-,16?,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
KYWPBYJWHHXUPK-UBNQJROYSA-N |
Isomerische SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


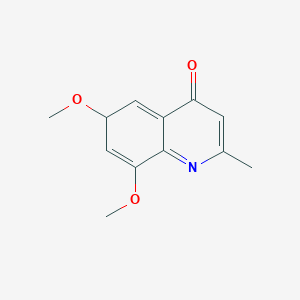
![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12355530.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355541.png)
![5-Methylidene-[1,2,4]triazolo[4,3-a]quinolin-1-one](/img/structure/B12355542.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12355547.png)
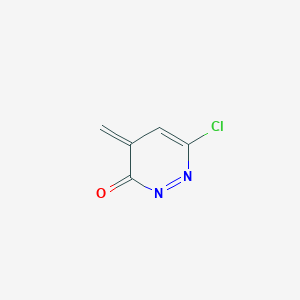
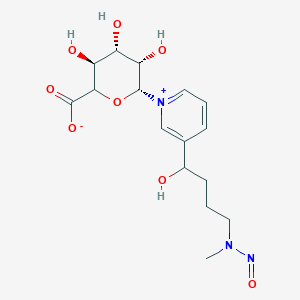
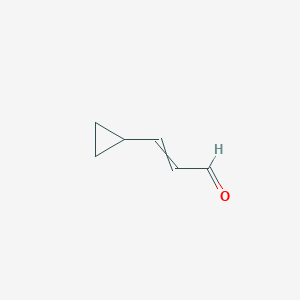
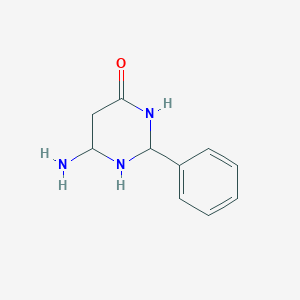
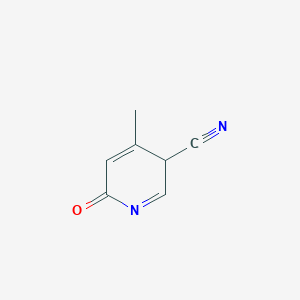
![(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal](/img/structure/B12355586.png)
